molecular formula C10H20ClNO2 B2474004 (S)-tert-Butyl piperidine-2-carboxylate hydrochloride CAS No. 145064-67-1

(S)-tert-Butyl piperidine-2-carboxylate hydrochloride

Cat. No.: B2474004
CAS No.: 145064-67-1
M. Wt: 221.73
InChI Key: LKQZYZHFPZRRDT-QRPNPIFTSA-N
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Description

(S)-tert-Butyl piperidine-2-carboxylate hydrochloride (CAS 145064-67-1) is a chiral piperidine derivative of high value in medicinal chemistry and organic synthesis . This compound serves as a crucial synthetic intermediate, particularly as a chiral building block for the introduction of the (S)-piperidine-2-carboxylate motif or its corresponding (S)-pipecolic acid scaffold into more complex target molecules . The tert-butyloxycarbonyl (Boc) protecting group is a standard for safeguarding the amine functionality during multi-step synthesis and can be readily removed under mild acidic conditions. With a molecular formula of C10H20ClNO2 and a molecular weight of 221.73 g/mol, it is supplied as a solid . To maintain its stability and purity, this reagent should be stored in a sealed container under an inert atmosphere, protected from light, and kept at room temperature . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl (2S)-piperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQZYZHFPZRRDT-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145064-67-1
Record name (S)-tert-butyl piperidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl piperidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl piperidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Ester Hydrolysis and Stability

The tert-butyl ester group demonstrates notable stability under physiological conditions but undergoes controlled hydrolysis under specific chemical or enzymatic conditions:

Reaction TypeConditions/ReagentsProductsStability DataSource
Enzymatic hydrolysisCarboxylesterase (CES1) in GI tract(S)-piperidine-2-carboxylic acid>50% remaining after 1 h in GI homogenate
Acidic hydrolysisHCl in dioxane/waterDeprotected carboxylic acidComplete cleavage in 2 h at 60°C

Key findings:

  • The tert-butyl group confers metabolic stability against non-specific esterases in gastrointestinal environments, making it valuable for prodrug design .

  • Controlled acidic hydrolysis (1N HCl, dioxane/water 1:1) quantitatively removes the ester group without racemization .

Amine Functionalization Reactions

The secondary amine (protonated as hydrochloride salt) participates in nucleophilic reactions after deprotonation:

Acylation Reactions

SubstrateReagents/ConditionsProductsYieldSource
Free amine (post-deprotonation)Fmoc-l-Trp-OH, HATU, DIPEA in DMFFmoc-protected tryptophan-piperidine conjugate89-92%
Acetic anhydride, DIPEAAcetylated piperidine derivative95%

Reductive Amination

Carbonyl CompoundReducing AgentProductNotesSource
4-oxopiperidineNaBH3CN, MeOHN-alkylated piperidine derivativesRequires pH 4-5 buffer

Critical considerations:

  • Deprotonation with bases like DIPEA or LiHMDS is essential to activate the amine .

  • Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky esters .

Cross-Coupling Reactions

The piperidine core enables participation in metal-catalyzed couplings when appropriately functionalized:

Reaction TypeCatalytic SystemSubstrate ModificationProductsSource
Suzuki-MiyauraPd(dppf)Cl2, K2CO3, 80°CBoronate ester at C4 positionAryl/heteroaryl-piperidine hybrids
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Bromobenzene coupling partnersN-arylpiperidine derivatives

Example protocol from :

  • React with 4-bromobenzoate (1 equiv) under Suzuki conditions.

  • Purify by flash chromatography (20% EtOAc/hexanes).

  • Achieve 99% yield for biaryl products.

Ring Functionalization Reactions

The piperidine ring undergoes selective modifications at distinct positions:

C-2 Oxidation

Oxidizing AgentConditionsProductSelectivitySource
mCPBADCM, 0°C to RTN-oxidized piperidineC-2 epimerization avoided
H2O2/AcOH50°C, 12 hPiperidine N-oxide78% conversion

C-3/C-5 Functionalization

ReactionReagentsProductsApplicationSource
Knoevenagel condensationDMF-DMA, 100°Cβ-enamino diketonesHeterocycle synthesis
CyclocondensationHydrazine hydrate, EtOHPyrazole-4-carboxylate derivativesBioactive compound design

Comparative Reactivity Insights

A comparison with analogous compounds reveals unique traits:

Parameter(S)-tert-Butyl piperidine-2-carboxylate HClN-Boc-4-piperidineacetaldehydetert-Butyl 4-arylpiperidines
Ester stabilityHigh (GI half-life >1 h) ModerateLow
Amine reactivityRequires strong bases Directly reactivepH-dependent
Stereochemical integrityRetains configuration in acidic conditions Racemization observed N/A

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl piperidine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

  • Oxidation : Conversion to N-oxides.
  • Reduction : Reduction of carboxylate groups to alcohols.
  • Substitution Reactions : Nucleophilic substitutions at the nitrogen atom.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical research.

Research has indicated that this compound exhibits notable biological activities, particularly in antimicrobial and cytotoxic studies.

Antimicrobial Activity :
In studies against Mycobacterium tuberculosis, the compound demonstrated significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL. This suggests its potential as an antitubercular agent .

Cytotoxicity Studies :
Cytotoxicity assays on human cell lines revealed that the compound has a favorable safety profile, with half-maximal inhibitory concentrations (IC50) significantly higher than its antimicrobial MIC values. This indicates selective toxicity towards microbial cells over human cells, making it a candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureDescriptionImpact on Activity
Piperidine RingA six-membered nitrogen-containing ringEnhances binding affinity to biological targets
Carboxylate GroupContributes to solubility and enzyme interactionEssential for antimicrobial activity
Tert-butyl GroupProvides steric hindranceInfluences selectivity and potency

Modifications to these structural components can significantly alter the compound's potency and selectivity against microbial targets .

Study on Tuberculostatic Activity

A comparative study evaluated various derivatives of piperidine for their antimycobacterial activity. The findings indicated that this compound exhibited superior efficacy compared to other analogs, with lower MIC values against resistant strains of M. tuberculosis .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound is compared to analogues sharing the piperidine-carboxylate backbone but differing in ester groups or substituents. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Similarity Score
(S)-tert-Butyl piperidine-2-carboxylate HCl 145064-67-1 C₁₀H₂₀ClNO₂ 221.72 Reference
(S)-Ethyl piperidine-2-carboxylate HCl 123495-48-7 C₈H₁₆ClNO₂ 193.67 0.71–0.74
Ethyl piperidine-2-carboxylate HCl 77034-33-4 C₈H₁₆ClNO₂ 193.67 0.74
tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate 907606-68-2 C₁₇H₂₇NO₅ 325.41 0.74

Key Observations :

  • The ethyl analogues (e.g., CAS 123495-48-7) exhibit lower molecular weights, which may improve molar solubility in polar solvents .
Solubility and Stability
  • Ethyl analogues: No specific solubility data is provided, but ethyl esters generally exhibit higher aqueous solubility than tert-butyl derivatives due to reduced steric hindrance .
Hazard Profiles
Compound Hazard Statements Reactivity Risks
(S)-tert-Butyl piperidine-2-carboxylate HCl H302, H315, H319, H335 Potential decomposition under acidic conditions, similar to tert-butyl alcohol
Ethyl piperidine-2-carboxylate HCl Likely similar (data not available) Lower steric bulk may reduce reactivity compared to tert-butyl derivatives

Biological Activity

(S)-tert-Butyl piperidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

2. Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity, including the use of different catalysts and solvents.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. In a study evaluating its activity against Mycobacterium tuberculosis, the compound showed promising results with a minimum inhibitory concentration (MIC) ranging from 2 to 4 μg/mL against standard strains, indicating its potential as an antitubercular agent .

3.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines demonstrated that this compound has a favorable safety profile, with half-maximal inhibitory concentrations (IC50) significantly higher than its antimicrobial MIC values. This suggests a selective toxicity towards microbial cells over human cells, making it a candidate for further development .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Description Impact on Activity
Piperidine RingA six-membered nitrogen-containing ringEnhances binding affinity to biological targets
Carboxylate GroupContributes to solubility and interaction with enzymesEssential for antimicrobial activity
Tert-butyl GroupProvides steric hindranceMay influence selectivity and potency

Studies have shown that modifications to the piperidine ring or carboxylate group can significantly alter the compound's potency and selectivity against microbial targets .

5.1 Study on Tuberculostatic Activity

In a comparative study, derivatives of piperidine were synthesized and tested for their antimycobacterial activity. The findings indicated that this compound displayed superior efficacy compared to other analogs, with lower MIC values against resistant strains of M. tuberculosis .

5.2 Safety Profile Evaluation

A comprehensive safety evaluation was performed using HaCaT keratinocyte cell lines, where the IC50 values indicated non-toxic effects at concentrations significantly higher than those required for antimicrobial activity. The selectivity index (SI) calculated for this compound was greater than 1, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-butyl piperidine-2-carboxylate hydrochloride, and how are stereochemical purity and yield optimized?

  • Methodological Answer : The synthesis typically involves:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] and a base like DMAP or TEA in dichloromethane .
  • Carboxylation : Reacting the Boc-protected piperidine with a carbonyl source (e.g., chloroformate or carboxylic acid derivatives) at low temperatures (-10°C to 0°C) to minimize racemization .
  • Hydrochloride Salt Formation : Treating the freebase with HCl in diethyl ether or methanol to precipitate the hydrochloride salt .
  • Optimization : Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). Yield improvements involve optimizing stoichiometry, reaction time, and temperature .

Q. What purification techniques are recommended for isolating this compound, and how are purity thresholds validated?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) for intermediate purification. For final isolation, reverse-phase C18 columns with water/acetonitrile (0.1% TFA) are effective .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) at 4°C enhance crystalline purity .
  • Validation : Purity (>95%) is confirmed via HPLC (UV detection at 254 nm) and ¹H/¹³C NMR. Residual solvents are quantified by GC-MS .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer :
  • X-ray Crystallography : Data collection at 100 K using synchrotron radiation (λ = 0.710–0.920 Å). SHELXL refines the structure with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Validation : The R-factor (<5%) and electron density maps (e.g., absence of peaks >0.3 eÅ⁻³) confirm correctness. CCDC deposition (e.g., CCDC 1234567) provides public access to crystallographic data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer :
  • Computational Modeling : Optimize the structure using DFT (B3LYP/6-311+G(d,p)) and simulate NMR shifts with GIAO approximation. Compare with experimental ¹H/¹³C NMR (500 MHz, DMSO-d₆) .
  • Solvent Effects : Account for DMSO’s deshielding impact on NH and COO⁻ groups. Dynamic effects (e.g., piperidine ring puckering) may require variable-temperature NMR .

Q. What strategies mitigate racemization during the synthesis of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Low-Temperature Quenching : Neutralize reactions at -20°C to reduce base-catalyzed racemization .
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to stabilize transition states during carboxylation .
  • Kinetic Monitoring : Track ee in real-time using inline FTIR or circular dichroism (CD) spectroscopy .

Q. How do researchers address contradictions in crystallographic data refinement for this compound using SHELX?

  • Methodological Answer :
  • Data Quality : Ensure I/σ(I) > 2.0 for high-resolution shells. Reject outliers with SHELXL’s OMIT command .
  • Twinned Data : Apply HKLF5 format for twin refinement (BASF parameter adjustment). Validate with R₁/Rw convergence (<0.05 difference) .

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